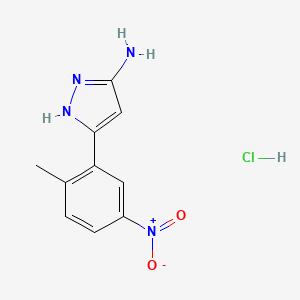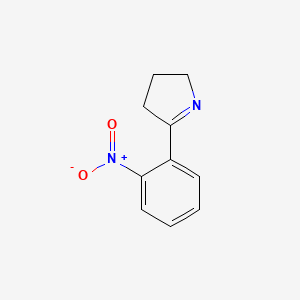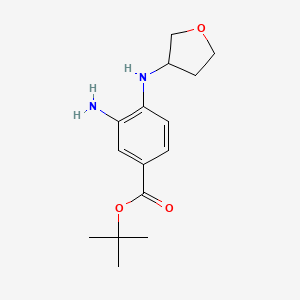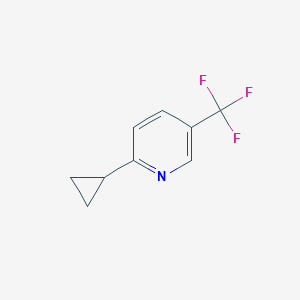![molecular formula C19H18BN3O5 B13716124 (3-(Acetoxymethyl)-2-(1-oxo-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl)pyridin-4-yl)boronic acid](/img/structure/B13716124.png)
(3-(Acetoxymethyl)-2-(1-oxo-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl)pyridin-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MFCD32202762 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is often used in research and development settings, particularly in the fields of chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32202762 typically involves a series of chemical reactions that require precise conditions to ensure the desired product is obtained. Common synthetic routes include:
Condensation Reactions: These reactions often involve the combination of smaller molecules to form a larger compound, with the elimination of a small molecule such as water.
Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of the compound, which can be crucial for achieving the desired chemical structure.
Industrial Production Methods
In an industrial setting, the production of MFCD32202762 may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions is essential to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
MFCD32202762 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving MFCD32202762 include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxides, while reduction reactions may yield reduced forms of the compound with different functional groups.
科学的研究の応用
MFCD32202762 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other proteins.
Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate or in drug delivery systems.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of MFCD32202762 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.
特性
分子式 |
C19H18BN3O5 |
|---|---|
分子量 |
379.2 g/mol |
IUPAC名 |
[3-(acetyloxymethyl)-2-(1-oxo-3,4-dihydropyrazino[1,2-a]indol-2-yl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C19H18BN3O5/c1-12(24)28-11-14-15(20(26)27)6-7-21-18(14)23-9-8-22-16-5-3-2-4-13(16)10-17(22)19(23)25/h2-7,10,26-27H,8-9,11H2,1H3 |
InChIキー |
KOXOJWUGCVZPJJ-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C(=NC=C1)N2CCN3C4=CC=CC=C4C=C3C2=O)COC(=O)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


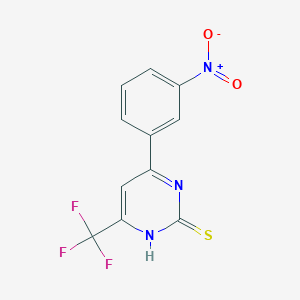
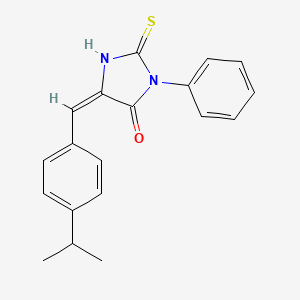
![1-[(2,3,4-Trimethoxy-phenyl)methyl]piperazine-d8 Dihydrochloride; 1-(2,3,4-Trimethoxy-benzyl)piperazine-d8 Dihydrochloride; Kyurinett-d8; Vastarel-d8 F; Yoshimilon-d8](/img/structure/B13716059.png)
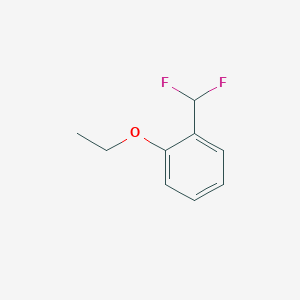
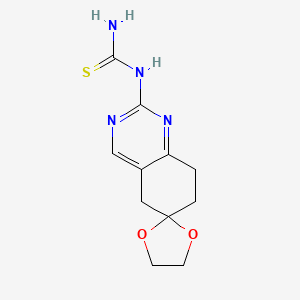
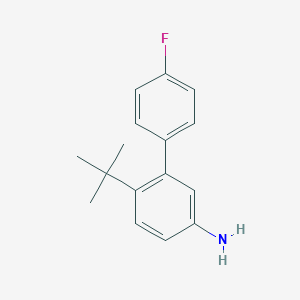
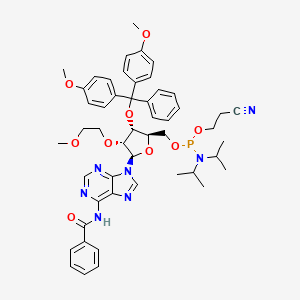

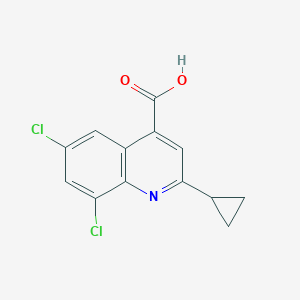
![2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethoxyamino]-5-oxopentanoic acid](/img/structure/B13716090.png)
